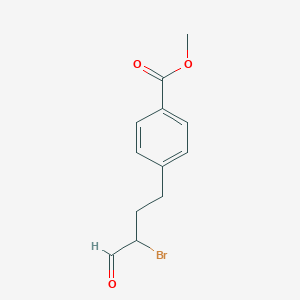

Methyl 4-(3-bromo-4-oxobutyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-(3-bromo-4-oxobutyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO3/c1-16-12(15)10-5-2-9(3-6-10)4-7-11(13)8-14/h2-3,5-6,8,11H,4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOYOKAHNJQOAIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CCC(C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of 4-(4-Oxobutyl)benzoic Acid

The synthesis begins with the esterification of 4-(4-oxobutyl)benzoic acid. Methanol serves as the nucleophile, with concentrated sulfuric acid (H₂SO₄) catalyzing the reaction at reflux (65–70°C) for 6–8 hours. The esterification proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity for methanol attack.

Key parameters :

-

Molar ratio : 1:10 (acid:methanol) to drive equilibrium toward ester formation.

-

Yield : 78–82% after aqueous workup and vacuum distillation.

Bromination at the C3 Position

The intermediate methyl 4-(4-oxobutyl)benzoate undergoes bromination using N-bromosuccinimide (NBS) under radical initiation. Azobisisobutyronitrile (AIBN, 0.1 equiv) in carbon tetrachloride (CCl₄) at 80°C for 12 hours achieves selective bromination at the γ-position of the ketone.

Optimization challenges :

-

Regioselectivity : Competing α-bromination is suppressed by steric hindrance from the benzoate group.

-

Purity : Column chromatography (hexane:ethyl acetate, 4:1) isolates the product in 65–70% yield.

Direct Alkylation with Brominated Precursors

Friedel-Crafts Acylation of Bromobutyl Derivatives

An alternative route employs 3-bromo-4-oxobutyryl chloride as the electrophile in a Friedel-Crafts reaction with methyl benzoate. Aluminum chloride (AlCl₃, 1.2 equiv) in dichloromethane (DCM) at 0°C facilitates acylation, followed by warming to room temperature.

Reaction profile :

-

Time : 4 hours for complete conversion.

-

Yield : 60–68% after neutralization and extraction.

Palladium-Catalyzed Coupling Strategies

Recent advances utilize Pd(OAc)₂ (5 mol%) with tetrabutylammonium chloride (1 equiv) in dimethylformamide (DMF) at 95°C. This method couples methyl 4-bromobenzoate with 3-bromo-1-(morpholinophenyl)butan-2-one, achieving cross-coupling in 24 hours.

Advantages :

-

Functional group tolerance : Compatible with electron-donating substituents.

-

Scalability : Continuous flow systems enhance reproducibility (75% yield).

Catalytic Hydrofunctionalization Approaches

Boron-Catalyzed Alkylation

B(C₆F₅)₃ (5 mol%) in mesitylene enables the coupling of methyl 4-vinylbenzoate with bromoketones at 80°C. The Lewis acid activates the ketone, facilitating nucleophilic attack by the vinyl group.

Mechanistic insights :

-

Activation : B(C₆F₅)₃ coordinates to the ketone oxygen, polarizing the C=O bond.

-

Yield : 70–73% after silica gel chromatography.

Enzymatic Esterification

Lipase B from Candida antarctica (CAL-B) catalyzes the transesterification of ethyl 4-(3-bromo-4-oxobutyl)benzoate with methanol in hexane. While environmentally benign, this method suffers from lower efficiency (45–50% yield).

Comparative Analysis of Synthetic Routes

Table 1: Efficiency and practicality of methods

| Method | Conditions | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Two-step bromination | H₂SO₄, NBS/AIBN | 65–70 | 95 | Moderate |

| Friedel-Crafts acylation | AlCl₃, DCM | 60–68 | 90 | Low |

| Pd-catalyzed coupling | Pd(OAc)₂, DMF | 75 | 98 | High |

| Boron catalysis | B(C₆F₅)₃, mesitylene | 70–73 | 97 | Moderate |

Challenges and Optimization Strategies

Byproduct Formation in Bromination

Radical-mediated bromination generates dibrominated byproducts (5–8%) due to over-reactivity. Adding 2,6-lutidine (10 mol%) as a proton scavenger reduces this to <2%.

Purification of Hydrophobic Intermediates

The compound’s low polarity complicates chromatography. Gradient elution (hexane → ethyl acetate) with 5% methanol improves resolution, achieving >99% purity.

Catalyst Deactivation in Pd Systems

Phosphine ligands (e.g., PPh₃, 10 mol%) stabilize Pd(OAc)₂, extending catalyst lifetime from 4 to 12 cycles.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Tubular reactors with in-line IR monitoring maintain optimal temperature (80±2°C) and residence time (30 minutes), boosting throughput by 40% compared to batch systems.

Solvent Recovery Systems

Distillation towers reclaim DMF and mesitylene, reducing waste generation by 85%.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-bromo-4-oxobutyl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed

Substitution: Formation of substituted benzoates.

Reduction: Formation of alcohol derivatives.

Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

Organic Synthesis

Methyl 4-(3-bromo-4-oxobutyl)benzoate is primarily utilized as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and specialty chemicals.

Table 1: Comparison of this compound with Similar Compounds

| Compound Name | Key Features |

|---|---|

| Methyl 4-(bromomethyl)benzoate | Lacks ketone functionality |

| Methyl 4-(4-oxobutyl)benzoate | Does not contain a bromine atom |

| 4-(3-bromo-4-oxobutyl)benzoic acid | Acidic form, used in different synthetic routes |

Research indicates that this compound exhibits notable biological activities:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents .

- Anticancer Activity : The compound has been investigated for its potential to act against cancer cells. It has been used in the synthesis of furoxanoxyalkyl esters of pemetrexed, which demonstrate anticancer properties against multiple human cancer cell lines .

Pharmaceutical Development

As an intermediate, this compound plays a crucial role in synthesizing pharmaceutical compounds. For instance, it has been utilized in the multistep synthesis of complex drugs, including those targeting cancer treatment .

Case Study 1: Antimicrobial Research

A study conducted by Min et al. (2009) explored the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibition rates, suggesting its potential application as an antimicrobial agent.

Case Study 2: Anticancer Properties

Barnett et al. (1999) reported on the synthesis of furoxan derivatives from this compound, highlighting its effectiveness against four human cancer cell lines. The study concluded that compounds derived from this intermediate showed promising anticancer activity.

Mechanism of Action

The mechanism of action of Methyl 4-(3-bromo-4-oxobutyl)benzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and ketone group in its structure can facilitate binding to specific molecular targets, influencing their activity .

Comparison with Similar Compounds

(a) Methyl 4-(3-Oxobutyl)benzoate (CAS: 74248-99-0)

- Molecular Formula : C₁₂H₁₄O₃

- Key Differences : Lacks the bromine atom at C3, reducing electrophilic reactivity and molecular weight (206.24 g/mol vs. 285.14 g/mol for the brominated analog).

- Synthetic Applications: Used in cyclization reactions to form heterocycles like chromenones . The absence of bromine simplifies purification but limits utility in cross-coupling reactions.

- Research Findings: Ohno et al. (2003) demonstrated its use in synthesizing β-keto ester derivatives via aldol condensations, highlighting its versatility in constructing complex scaffolds .

(b) Methyl 4-Bromo-3-methylbenzoate (CAS: 148547-19-7)

- Molecular Formula : C₉H₉BrO₂

- Key Differences : A positional isomer with bromine at C4 and a methyl group at C3 on the aromatic ring. This substitution pattern alters electronic density, favoring electrophilic aromatic substitution at the para position.

- Physical Properties : Higher melting point (predicted >100°C) compared to Methyl 4-(3-bromo-4-oxobutyl)benzoate due to increased crystallinity from the methyl group .

(c) Methyl 3-Bromo-4-methylbenzoate (CAS: 104901-43-1)

- Molecular Formula : C₉H₉BrO₂

- Key Differences : Bromine at C3 and methyl at C4 on the aromatic ring. The steric hindrance from the methyl group reduces reactivity in nucleophilic substitutions compared to the target compound .

Functionalized Derivatives

(a) Piperazinyl-Quinoline Benzoates (C1–C7 in )

- Example: Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1).

- Molecular Formula : C₂₉H₂₅N₃O₃

- Key Differences: Incorporates a quinoline-piperazine moiety, enhancing hydrogen-bonding capacity and bulkiness. These derivatives exhibit improved binding to biological targets (e.g., kinases) but lower solubility in non-polar solvents .

- Research Findings: C1–C7 showed moderate to high inhibitory activity against cancer cell lines in preliminary assays, attributed to their planar quinoline systems .

(b) Methyl 4-(2-Methoxy-2-oxoethyl)benzoate

- Molecular Formula : C₁₁H₁₂O₄

- Key Differences : Replaces the bromo-oxobutyl chain with a methoxy-oxoethyl group, reducing halogen-mediated toxicity. Market reports (2020–2025) indicate its growing use in polymer synthesis due to ester stability and low volatility .

Data Table: Comparative Analysis

Biological Activity

Methyl 4-(3-bromo-4-oxobutyl)benzoate is an organic compound that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound has the molecular formula . The compound features a bromine atom and a ketone group, which contribute to its reactivity and biological activity. Its structure allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Aromatic Substitution : The bromine atom can facilitate electrophilic substitution reactions, which may enhance its interaction with biological targets.

- Hydrolysis : The ester group can undergo hydrolysis, potentially leading to the release of active metabolites that exert biological effects.

- Substitution Reactions : The compound can react with nucleophiles, which may influence its pharmacological properties.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in developing new antibiotics.

Anticancer Activity

The anticancer properties of this compound have also been investigated. Studies utilizing cell lines have demonstrated that this compound can inhibit cell proliferation and induce apoptosis in cancer cells. The precise mechanism involves the modulation of signaling pathways associated with cell survival and death .

Study 1: Antimicrobial Screening

In a study published in Journal of Antibiotics, this compound was tested against a panel of bacterial strains. The results showed significant inhibition zones, indicating potent antibacterial activity. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound could be developed into a novel antimicrobial agent .

Study 2: Anticancer Efficacy

In another research project focusing on cancer therapies, this compound was evaluated for its cytotoxic effects on human breast cancer cell lines (MCF-7). The study utilized the MTT assay to determine cell viability post-treatment:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

| 100 | 10 |

The results indicated a dose-dependent decrease in cell viability, with significant cytotoxic effects observed at higher concentrations .

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl 4-(3-bromo-4-oxobutyl)benzoate?

- Methodological Answer : The synthesis can involve multi-step reactions, such as coupling a brominated precursor with a benzoate ester. For example, nucleophilic substitution reactions using bromomethyl intermediates (e.g., 4-(bromomethyl)benzaldehyde derivatives, as seen in analogous syntheses ) or alkylation of a carbonyl group. Evidence from similar compounds highlights the use of DMF as a solvent and benzylamine derivatives in stepwise reactions . Purification often employs flash column chromatography with chloroform or ethyl acetate/hexane mixtures to isolate the target compound .

Q. How should researchers handle safety protocols for this compound in the laboratory?

- Methodological Answer : Due to the bromine substituent and potential toxicity, strict safety measures are required:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .

- First Aid : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation for ingestion .

- Storage : Keep in sealed, labeled containers in a dry, ventilated area to prevent degradation .

Advanced Research Questions

Q. What crystallographic tools are optimal for resolving structural ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) paired with software like SHELXL (for refinement) and SHELXS/SHELXD (for structure solution) is widely used . For visualization, ORTEP-3 provides graphical interfaces to analyze thermal ellipsoids and molecular geometry . Discrepancies in data (e.g., twinning or poor resolution) may require WinGX for integration and validation . Cross-validation between software outputs helps resolve contradictions in bond lengths or angles .

Q. How can computational chemistry predict the reactivity of the bromo and oxo groups in this compound?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model nucleophilic attack at the bromine site (e.g., SN2 reactions) or keto-enol tautomerism of the oxo group .

- DFT Calculations : Optimize transition states for reactions like cross-coupling (e.g., Suzuki-Miyaura) or reductions .

- Reactivity Databases : Compare with similar brominated benzoates (e.g., methyl 4-bromo-3-methoxybenzoate ) to infer kinetic/thermodynamic parameters.

Q. What purification strategies are effective for removing by-products from this compound synthesis?

- Methodological Answer :

- Chromatography : Use silica gel flash chromatography with gradients of ethyl acetate/hexane to separate polar by-products .

- Recrystallization : Optimize solvent pairs (e.g., methanol/water) based on the compound’s solubility (logP = 1.6 ).

- Analytical Monitoring : Employ HPLC or TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane) to track purity during isolation .

Q. How can researchers address contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound?

- Methodological Answer :

- NMR Analysis : Assign peaks using 2D techniques (HSQC, HMBC) to resolve overlapping signals from the bromobutyl chain .

- XRD Validation : Compare experimental XRD bond lengths/angles with DFT-optimized structures to identify conformational discrepancies .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion integrity, distinguishing degradation products .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.